Home > Products > Screening Compounds P140596 > (2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide
(2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide - 1088715-84-7

(2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide

Catalog Number: EVT-273935
CAS Number: 1088715-84-7
Molecular Formula: C62H88N14O10
Molecular Weight: 1189.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

This peptide appears to be an analog of opioid peptides like dermorphin or deltorphin, designed for potential activity at opioid receptors. Several structural features suggest this connection:* D-amino acids: The presence of D-Tyr, D-Arg, and D-Glu indicates a design aimed at increasing resistance to enzymatic degradation and potentially enhancing binding affinity to opioid receptors [, , ].* Lys(iPr): Lysine residues with isopropyl (iPr) modifications may influence the peptide's conformation and interactions with the receptor []. * 2Nal: The 2-naphthylalanine (2Nal) residue is a common modification in opioid peptides, often used to enhance potency and selectivity for certain opioid receptor subtypes [].

Future Directions
  • Pharmacological characterization: Comprehensive studies are needed to determine its receptor binding affinity, selectivity, functional activity, and potential analgesic properties [, ].

LY2510924 (cyclo[Phe-Tyr-Lys(iPr)-D-Arg-2-Nal-Gly-D-Glu]-Lys(iPr)-NH2)

  • Compound Description: LY2510924 is a potent peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). It exhibits nanomolar affinity for CXCR4.
  • Relevance: LY2510924 serves as the structural basis for the target compound N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2. The target compound is a derivative of LY2510924, modified by the addition of a Lys(ivDde) residue at the C-terminus, which allows for the conjugation of a DOTA chelator for theranostic applications.

Ga-BL01 and Lu-BL01

  • Compound Description: These are theranostic derivatives of LY2510924. BL01 is created by adding a Lys(ivDde) residue to the C-terminus of LY2510924 and conjugating a DOTA chelator to the exogenous lysine. This modification allows for radiolabeling with either 68GaCl3 (Ga-BL01) or 177LuCl3 (Lu-BL01), creating a theranostic pair. Both Ga-BL01 and Lu-BL01 exhibit nanomolar affinity for CXCR4.
  • Relevance: Ga-BL01 and Lu-BL01 are directly derived from the target compound N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2 (also known as BL01). They are created by radiolabeling BL01 for imaging and endoradiotherapy applications, showcasing the compound's potential for CXCR4-targeted therapies.

H-Tyr-D-Arg-PheAla-OH (TAPA)

  • Compound Description: TAPA is a [D-Arg]dermorphin tetrapeptide analog known for its potent antinociceptive activity, 1-opioid receptor selectivity, and low physical and psychological dependence. It is transported across the blood-brain barrier via adsorptive-mediated endocytosis.
  • Relevance: TAPA shares a core structural motif (D-Arg-Phe) with the target compound N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2. Both compounds fall under the category of opioid peptides and showcase modifications at the N-terminus to modulate activity and transport properties.

N-amidino-Tyr-D-Arg-PheAla-OH (ADAB) and N-amidino-Tyr-D-Arg-Phe-MeAla-OH (ADAMB)

  • Compound Description: These are N-amidino-[D-Arg]dermorphin analogs designed to achieve slow-onset, long-lasting antinociceptive activity. Both exhibit higher potency and longer duration of action compared to TAPA. Their transport across the blood-brain barrier is slower than TAPA and occurs via adsorptive-mediated endocytosis.
  • Relevance: ADAB and ADAMB share a core structure (Tyr-D-Arg-Phe) and chemical class ([D-Arg]dermorphin analogs) with the target compound N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2. They demonstrate the impact of N-terminal modifications, such as amidination, on the activity and pharmacokinetic properties of opioid peptides.

H-Dmt-D-Arg-Phe-Lys-NH2 ([Dmt1]DALDA)

  • Compound Description: [Dmt1]DALDA is a dermorphin analog with high affinity and selectivity for the μ opioid receptor. Its intrathecal potency is exceptional, exceeding its μ receptor affinity, indicating involvement of additional mechanisms in its action within the spinal cord. Intrathecally administered [Dmt1]DALDA induces the release of dynorphin and [Met5]enkephalin-like substances, contributing to its remarkable potency.
  • Relevance: [Dmt1]DALDA shares a similar structural motif (D-Arg-Phe-Lys-NH2) with the target compound N(1)Phe-D-Tyr-Lys(iPr)-D-Arg-2Nal-Gly-D-Glu(1)-Lys(iPr)-NH2. Both are dermorphin analogs and highlight the significance of modifications within the peptide sequence for modulating opioid receptor selectivity and potency.
Synthesis Analysis

The synthesis of this compound likely involves multiple steps of organic synthesis techniques such as:

  1. Solid-phase peptide synthesis (SPPS): This method allows for the stepwise assembly of peptide chains on a solid support. Given the compound's peptide-like features, SPPS could be a primary method for constructing its backbone.
  2. Coupling reactions: The formation of amide bonds between amino acids or other functional groups would be essential. Common reagents for such reactions include coupling agents like DIC (dicyclohexylcarbodiimide) or HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
  3. Functional group modifications: The presence of various functional groups (e.g., hydroxyls and amines) suggests that selective protection and deprotection strategies will be necessary to prevent unwanted reactions during synthesis.
  4. Cyclization: The formation of the heptazacyclotricosane structure may require specific cyclization techniques to achieve the macrocyclic form.

Each step would need careful optimization regarding temperature, solvent choice, and reaction time to maximize yield and purity.

Molecular Structure Analysis

The molecular structure of this compound is characterized by:

  • Chirality: The presence of several chiral centers (as indicated by the S and R designations) contributes to its stereochemical complexity.
  • Macrocyclic framework: The heptazacyclotricosane structure provides a rigid scaffold which may influence its biological activity.
  • Functional groups: Various functional groups such as amides, hydroxyls, and aromatic rings enhance its potential for interactions with biological targets.

Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, researchers can elucidate the precise spatial arrangement of atoms within this molecule.

Chemical Reactions Analysis

This compound may participate in various chemical reactions:

  1. Hydrolysis: The amide bonds can undergo hydrolysis under acidic or basic conditions.
  2. Redox reactions: Depending on the substituents present on the aromatic rings and other functional groups, redox chemistry could also be explored.
  3. Ligand interactions: Given its complex structure with multiple functional groups, it may act as a ligand in coordination chemistry.

These reactions can be studied using techniques such as mass spectrometry and chromatography to monitor reaction progress and product formation.

Mechanism of Action

While specific data on the mechanism of action for this compound is limited due to its complexity:

  1. Biological target interaction: It may interact with specific receptors or enzymes due to its structural features.
  2. Inhibition or activation: Depending on its binding affinity and specificity for biological targets, it could act as an inhibitor or activator in metabolic pathways.
  3. Signal transduction modulation: The presence of multiple functional groups suggests potential roles in modulating signal transduction pathways.

Further studies involving in vitro assays would be necessary to elucidate its precise mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include:

  • Solubility: Likely soluble in polar solvents due to the presence of amino and hydroxyl groups.
  • Melting point: Determined through differential scanning calorimetry (DSC), which can provide insights into thermal stability.
  • Spectroscopic characteristics: Infrared (IR) spectroscopy would reveal functional group presence while UV-visible spectroscopy could provide information on conjugation within aromatic systems.

These properties can significantly influence its behavior in biological systems and during synthesis.

Applications

The potential applications for this complex compound encompass several areas:

  1. Pharmaceutical development: Its unique structure may lead to novel therapeutic agents targeting specific diseases.
  2. Biotechnology: It could serve as a scaffold for designing biomimetic materials or drug delivery systems.
  3. Research tool: As a peptidomimetic compound, it might be useful in studying protein-ligand interactions or enzyme mechanisms.

Further research is required to explore these applications fully and assess the compound's efficacy in relevant biological systems.

Properties

CAS Number

1088715-84-7

Product Name

(2S,5R,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide

IUPAC Name

(2S,5S,8S,11R,14S,20R)-N-[(2S)-1-amino-1-oxo-6-(propan-2-ylamino)hexan-2-yl]-2-benzyl-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-14-(naphthalen-2-ylmethyl)-3,6,9,12,15,18,23-heptaoxo-8-[4-(propan-2-ylamino)butyl]-1,4,7,10,13,16,19-heptazacyclotricosane-20-carboxamide

Molecular Formula

C62H88N14O10

Molecular Weight

1189.4 g/mol

InChI

InChI=1S/C62H88N14O10/c1-38(2)66-30-12-10-19-46(55(63)80)72-59(84)49-28-29-53(78)71-51(34-40-15-6-5-7-16-40)60(85)76-52(35-41-23-26-45(77)27-24-41)61(86)74-47(20-11-13-31-67-39(3)4)57(82)73-48(21-14-32-68-62(64)65)58(83)75-50(56(81)69-37-54(79)70-49)36-42-22-25-43-17-8-9-18-44(43)33-42/h5-9,15-18,22-27,33,38-39,46-52,66-67,77H,10-14,19-21,28-32,34-37H2,1-4H3,(H2,63,80)(H,69,81)(H,70,79)(H,71,78)(H,72,84)(H,73,82)(H,74,86)(H,75,83)(H,76,85)(H4,64,65,68)/t46-,47-,48+,49+,50-,51-,52-/m0/s1

InChI Key

IJHWVENTEFSNBC-BCGYILBZSA-N

SMILES

CC(C)NCCCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NC(CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCN=C(N)N

Solubility

Soluble in DMSO, not in water

Synonyms

LY2510924; LY-2510924; LY 2510924, Cyclo[Phe-Tyr-Lys(iPr)-D-Arg-2-Nal-Gly-D-Glu]-Lys(iPr)-NH2

Canonical SMILES

CC(C)NCCCCC1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)NC(CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCN=C(N)N

Isomeric SMILES

CC(C)NCCCC[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](CCC(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CC3=CC=CC=C3)C(=O)N[C@@H](CCCCNC(C)C)C(=O)N)CC4=CC5=CC=CC=C5C=C4)CCCN=C(N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.